molecular formula C26H29N3O4S B2753603 ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate CAS No. 878053-18-0

ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B2753603
CAS RN: 878053-18-0
M. Wt: 479.6
InChI Key: PETLFNDGRNXVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Anti-Inflammatory and Analgesic Activity

    Certain indole derivatives containing piperidine moieties have demonstrated anti-inflammatory and analgesic properties .

    Tertiary Alcohol Synthesis

    “Ethyl 4-oxo-1-piperidinecarboxylate” (a related compound) has been used to prepare tertiary alcohols .

Mechanism of Action

Target of Action

Similar compounds have shown potential against various cell lines , suggesting that this compound might also interact with cellular targets to exert its effects.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . .

Result of Action

Similar compounds have shown cytotoxic potential against various cell lines , suggesting that this compound might also have cytotoxic effects.

properties

IUPAC Name

ethyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-2-33-26(32)19-10-12-20(13-11-19)27-24(30)18-34-23-16-29(22-9-5-4-8-21(22)23)17-25(31)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETLFNDGRNXVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

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